1,14-Diazido-3,6,9,12-tetraoxatetradecane
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 1,14-Diazido-3,6,9,12-tetraoxatetradecane involves complex organic synthesis techniques. For example, the synthesis of related macrocyclic and bicyclic compounds typically requires the cyclization of diamine precursors with appropriate dihalide or ditosylate compounds, followed by azidation steps for introducing azido groups (Rodopoulos et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as hexamethylene triperoxide diamine and diazacyclooctadecane derivatives, reveals intricate details about their geometry, electron distribution, and bond lengths. X-ray diffraction and spectroscopic methods are crucial for determining these structures. For instance, hexamethylene triperoxide diamine exhibits planar coordination around bridgehead nitrogen atoms, demonstrating the potential complexity of related compounds' structures (Schaefer et al., 1985).
Chemical Reactions and Properties
Azido groups in molecules like 1,14-Diazido-3,6,9,12-tetraoxatetradecane are reactive, allowing for further chemical modifications or participation in click chemistry reactions. Studies on similar azido compounds have explored their energetic properties and reactivity, shedding light on the potential chemical behavior of 1,14-Diazido-3,6,9,12-tetraoxatetradecane. The azido-tetrazolo tautomerizations of diazido heteroaromatic compounds, for example, highlight the dynamic nature of azido groups in chemical reactions (Huynh et al., 2005).
Scientific Research Applications
Producing Functionalized Large Ring Crown Ethers : It is utilized in producing functionalized large ring crown ethers, which have applications in alkali metal cation complexation. This was reported in the study titled "Functionalized large ring crown ethers" by Son, B., Czech, B., Babb, D. A., & Bartsch, R. (1984) in Tetrahedron Letters (Son, B., Czech, B., Babb, D. A., & Bartsch, R., 1984).
Creating Decorated DNA Nanostructures : The compound is used in creating decorated DNA nanostructures with redox-active, conductive nanowire, and fluorescent properties, as described in "Click modification of diazido acridine intercalators: a versatile route towards decorated DNA nanostructures" by Moradpour Hafshejani, S., Watson, S. M. D., Tuite, E., & Pike, A. (2015) in Chemistry (Moradpour Hafshejani, S., Watson, S. M. D., Tuite, E., & Pike, A., 2015).
Synthesizing Stable 1H-1,3-Diazepines : This compound is instrumental in synthesizing stable 1H-1,3-diazepines from azido- and tetrazolo-pyridines, yielding high yields as demonstrated in "SYNTHESIS OF 1H- AND 5H-1,3-DIAZEPINES FROM AZIDO- AND TETRAZOLO-PYRIDINES" by Reisinger, A. & Wentrup, C. (1996) in Chemical Communications (Reisinger, A. & Wentrup, C., 1996).
Synthesis of 1,3-alt-thiacalix[4]mono(crown) Ethers : 1,14-diiodo-3,6,9,12-tetraoxatetradecane, a related compound, is used in the synthesis of these ethers, which have alkali cation extraction abilities, as found in "Synthesis and alkali cation extraction ability of 1,3-alt-thiacalix[4]mono(crown) ethers" by Grün, A., Csókai, V., Parlagh, G., & Bitter, I. (2002) in Tetrahedron Letters (Grün, A., Csókai, V., Parlagh, G., & Bitter, I., 2002).
Chemical Reactions Involving Alkynes and Nitriles : The synthesized 1,14-Diazido-3,6,9,12-tetraoxatetradecane is used in reactions with alkynes and nitriles, leading to complexes with triazolate ligands, as mentioned in "1,3-Dipolar cycloadditions of ruthenium(II) azido complexes with alkynes and nitriles" by Miguel-Fernández, S., Martínez de Salinas, S., Díez, J., Gamasa, M., & Lastra, E. (2013) in Inorganic Chemistry (Miguel-Fernández, S., Martínez de Salinas, S., Díez, J., Gamasa, M., & Lastra, E., 2013).
Synthesis of Stable Tetraazido-Substituted 2-Tetrazene : This application is noted in the research titled "Synthesis of a Tetraazido-Substituted 2-Tetrazene from 1,5-Cyclooctadiene and Iodine Azide" by Rose, B., Schollmeyer, D., & Meier, H. (1997) in Liebigs Annalen (Rose, B., Schollmeyer, D., & Meier, H., 1997).
Safety And Hazards
Future Directions
1,14-Diazido-3,6,9,12-tetraoxatetradecane has potential applications in the preparation of fluorescent polymer particles via enzymatic miniemulsion polymerization and copper (I) catalyzed click reaction approach . Its use as a building block for the synthesis of other compounds suggests it may have further applications in chemical synthesis .
properties
IUPAC Name |
1-azido-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6O4/c11-15-13-1-3-17-5-7-19-9-10-20-8-6-18-4-2-14-16-12/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEOEACEOUNLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650301 | |
Record name | 1,14-Diazido-3,6,9,12-tetraoxatetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,14-Diazido-3,6,9,12-tetraoxatetradecane | |
CAS RN |
182760-73-2 | |
Record name | 1,14-Diazido-3,6,9,12-tetraoxatetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,14-Diazido-3,6,9,12-tetraoxatetradecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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